molecular formula C14H10FN3 B2643097 2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile CAS No. 303150-55-2

2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Cat. No.: B2643097
CAS No.: 303150-55-2
M. Wt: 239.253
InChI Key: WNKVQLPPLKLOOG-UHFFFAOYSA-N
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Description

2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is an organic compound that features a cyano group, a fluorophenyl group, and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a nitrile group can be introduced via a nucleophilic substitution reaction.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis or similar methods.

    Coupling Reaction: The final step would involve coupling the fluorophenyl intermediate with the pyrrole ring under specific conditions, possibly using a base and a catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in various substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use in drug discovery and development due to its unique structure and possible biological activity.

    Biological Probes: May be used as a probe in biochemical assays to study enzyme interactions or receptor binding.

Industry

    Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The cyano and fluorophenyl groups could play a role in binding interactions, while the pyrrole ring might be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyano-3-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure with a chlorine atom instead of fluorine.

    2-(2-Cyano-3-bromophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile can significantly influence its chemical reactivity and biological activity, making it unique compared to its chloro and bromo analogs.

Properties

IUPAC Name

2-[cyano-(1-methylpyrrol-2-yl)methyl]-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3/c1-18-7-3-6-14(18)12(9-17)10-4-2-5-13(15)11(10)8-16/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKVQLPPLKLOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C#N)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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